molecular formula C27H29NO5 B2541902 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone CAS No. 486427-02-5

1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

Cat. No.: B2541902
CAS No.: 486427-02-5
M. Wt: 447.531
InChI Key: QKRPCCSXFAXINN-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C27H29NO5 and its molecular weight is 447.531. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis and structural elucidation of compounds similar to the one have been a significant area of research. Studies have explored the partial O-demethylation of aromatic dimethoxy-substituted 3,4-dihydroisoquinolines, demonstrating controlled acid hydrolysis techniques to obtain monophenols from dimethoxy-substituted precursors, suggesting applications in synthetic chemistry and drug development (Brossi & Teitel, 1970). Additionally, research into the synthesis of 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones from 2-methoxy- and 2,5-dimethoxyacetophenones has been reported, indicating the versatility of these compounds in generating quinone derivatives with potential biological activities (Croisy-Delcey et al., 1991).

Biological Properties and Applications

Research on the biological properties of related compounds has uncovered various potential applications. For instance, the synthesis and evaluation of 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors have demonstrated the influence of different basic side-chains on their biological properties, showcasing the potential of these compounds in modulating drug resistance mechanisms (Colabufo et al., 2008). This highlights their importance in research aimed at overcoming challenges associated with drug efflux pumps in cancer cells.

Chemical Transformations and Methodologies

The development of novel synthetic methodologies based on compounds of this class has also been a focus. For example, studies on the rapid microwave-assisted cleavage of methyl phenyl ethers have introduced new methods for synthesizing desmethyl precursors and for removing protecting groups, which is crucial in the synthesis and modification of complex organic molecules (Fredriksson & Stone-Elander, 2002). This demonstrates the compound's relevance in streamlining synthetic procedures and enhancing the efficiency of chemical transformations.

Mechanism of Action

Target of Action

The primary target of the compound 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone, also known as 1-{6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylethan-1-one, is the NR2C/NR2D subunit containing NMDA receptors . These receptors play a crucial role in the transmission of signals in the brain, particularly in learning and memory .

Mode of Action

This compound acts as a positive allosteric modulator of NR2C/NR2D subunit containing NMDA receptors . It increases the channel opening frequency of recombinant NR2C or NR2D containing receptors by two-fold, with no effect on NR2A or NR2B subtypes .

Biochemical Pathways

It is known that the compound’s action on nmda receptors can influence various downstream effects, including synaptic plasticity and neuronal excitability .

Pharmacokinetics

It is soluble in dmso at a concentration of at least 10 mg/ml when warmed to 60 °c This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of NMDA receptors. By increasing the frequency of channel opening in certain NMDA receptor subtypes, the compound can enhance the transmission of signals in the brain, potentially influencing processes such as learning and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where this solvent is present . Additionally, the compound’s stability may be affected by temperature, as it is soluble in DMSO at higher temperatures .

Safety and Hazards

The compound is classified as having standard handling toxicity . It is also classified as a combustible solid .

Properties

IUPAC Name

1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO5/c1-30-21-9-11-22(12-10-21)33-18-24-23-17-26(32-3)25(31-2)16-20(23)13-14-28(24)27(29)15-19-7-5-4-6-8-19/h4-12,16-17,24H,13-15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRPCCSXFAXINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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